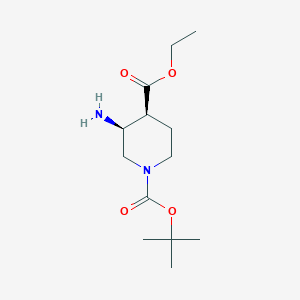

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate

Description

O1-tert-Butyl O4-Ethyl (3S,4S)-3-Aminopiperidine-1,4-Dicarboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with tert-butyl and ethyl ester groups at the 1- and 4-positions, respectively. The stereochemistry at the 3S and 4S positions introduces a defined spatial arrangement, while the amino group (-NH₂) at position 3 distinguishes it from hydroxyl or ketone-containing analogs. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and chiral catalysts .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBQJXRREBQWDK-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.

Introduction of Amino Group: The amino group at the 3-position is introduced via reductive amination or other suitable amination reactions.

Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing them with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Role in Pharmaceutical Synthesis

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structural characteristics allow chemists to create complex molecular frameworks efficiently. Here are some specific applications:

- Building Block for Drug Candidates : This compound is utilized in the synthesis of novel drug candidates targeting various diseases. The presence of the piperidine ring and carboxylate groups enhances its reactivity and functionalization potential.

- Stereochemical Precision : The stereochemistry of this compound allows for the synthesis of optically active derivatives, which are crucial for developing effective pharmaceuticals with minimized side effects .

Biological Activities

Research has indicated that compounds derived from this compound exhibit promising biological activities:

- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

- NLRP3 Inhibitors : Studies have demonstrated that certain synthesized compounds can inhibit NLRP3-dependent pyroptosis, which is significant in the context of inflammatory diseases and metabolic disorders .

Case Study 1: Synthesis of Piperidin Derivatives

A study focused on synthesizing piperidin derivatives using this compound as a key intermediate. The synthetic route involved:

- Formation of Carbamate Derivatives : The compound was reacted with various amines to form carbamate derivatives.

- Deprotection Steps : These intermediates underwent deprotection to yield high-purity piperidine derivatives.

- Biological Evaluation : The final products were evaluated for their biological activity against specific targets related to inflammation and cancer.

The results indicated that several derivatives exhibited significant inhibitory activity against target enzymes involved in inflammatory responses .

Case Study 2: Development of Antiviral Agents

Another research project investigated the antiviral potential of compounds derived from this compound. The study included:

- Modification of Functional Groups : Various functional groups were introduced to enhance antiviral efficacy.

- Testing Against Viral Strains : Synthesized compounds were tested against different viral strains in vitro.

- Mechanism of Action Studies : Mechanistic studies revealed that certain compounds inhibited viral replication by targeting specific viral enzymes.

The findings suggested that this compound could serve as a lead structure for developing new antiviral agents .

Mechanism of Action

The mechanism of action of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Key Observations:

- Amino vs. Hydroxyl Groups: The amino group in the target compound enhances nucleophilicity compared to the hydroxyl analog, making it more reactive in alkylation or acylation reactions. However, the hydroxyl analog () is more commonly available commercially, with prices ranging from $235/100 mg to $4,638/10 g .

- Trifluoromethyl Substitution : The trifluoromethyl derivative () exhibits higher molecular weight (325.32 g/mol) and increased lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

- Ketone Functionality : The 3-oxo derivative () serves as a precursor for synthesizing sp³-hybridized amines via reductive amination but lacks stereochemical control compared to the target compound.

Comparison with Alkylated Derivatives

The 4-butylpiperidine analog () is synthesized via alkylation of the parent dicarboxylate with 1-bromobutane under basic conditions, yielding a 54% isolated product. This contrasts with the target compound, where alkylation at the amino group would require protective strategies to avoid side reactions .

Biological Activity

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate (CAS Number: 1006891-30-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical synthesis. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- Structural Characteristics : The compound features a piperidine ring with two carboxylate groups and tert-butyl and ethyl substituents, contributing to its unique reactivity and biological profile.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its use as a scaffold for drug development. The following sections summarize key findings from recent research.

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to enhance the efficacy of established antiviral drugs like Telaprevir and Daclatasvir when used in combination therapies. This synergistic effect suggests that this compound could play a role in developing new antiviral treatments .

2. Synthesis and Derivatives

The compound serves as a versatile building block in the synthesis of various biologically active derivatives. Its structural properties allow for modifications that can lead to enhanced biological activity or selectivity against specific targets. For example, derivatives of this compound have been synthesized for testing against different types of cancer cells .

Case Study 1: Synthesis of Antiviral Derivatives

In a study conducted by researchers at Revolution Medicines, derivatives of this compound were synthesized and evaluated for their antiviral properties. The results indicated that certain modifications increased potency against viral strains resistant to conventional therapies .

Case Study 2: Pharmacological Profile

A pharmacological evaluation was performed on several derivatives derived from the parent compound. The findings revealed that specific structural modifications led to improved binding affinity to viral proteins, suggesting a mechanism of action that warrants further investigation for therapeutic applications .

Data Tables

Below is a summary table showcasing key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.